molecular formula C5H11NO3 B3264926 Ethyl 2-amino-3-hydroxypropanoate CAS No. 39978-59-1

Ethyl 2-amino-3-hydroxypropanoate

Cat. No. B3264926
CAS RN: 39978-59-1
M. Wt: 133.15 g/mol
InChI Key: GKCXXDSWWDWUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-hydroxypropanoate, also known as DL-serine ethyl ester hydrochloride, is a white to yellow powder or crystal . It has a molecular formula of C5H10O3 and is used in proteomics research applications .


Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-3-hydroxypropanoate is C5H10O3 . Its average mass is 104.085 Da, and its monoisotopic mass is 104.035316 Da .


Physical And Chemical Properties Analysis

Ethyl 2-amino-3-hydroxypropanoate is a white to yellow powder or crystal . It has a molecular weight of 118.1311 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Enantioselective Synthesis

  • Ethyl 2-amino-3-hydroxypropanoate plays a role in the enantioselective synthesis of complex organic compounds. For instance, it is used in the synthesis of enantiomerically enriched compounds, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This process is crucial for pharmaceutical and fine chemical industries (Alonso, Santacana, Rafecas, & Riera, 2005).

Crystal Structure and Interactions

  • Studies on compounds like rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate provide insights into molecular orientations and interactions. Understanding these interactions, particularly hydrogen bonding, is essential for designing drugs and materials (Hu, Chen, Qian, & Kang, 2011).

Solvent Applications in Supercritical Processes

  • Ethyl lactate, a related compound to ethyl 2-amino-3-hydroxypropanoate, is emerging as an eco-friendly solvent with applications in food, pharmaceuticals, and chemical industries. Its phase behavior with CO2 is particularly significant for modeling supercritical extraction and antisolvent precipitation processes (Bermejo, Ibáñez, Stateva, & Fornari, 2013).

Enzymatic Resolution and Hydrolysis

  • Ethyl 2-amino-3-hydroxypropanoate derivatives are subjects in enzymatic resolution studies. For example, the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, utilizing different enzymes and techniques like ultrasound, contributes to understanding enantioselectivity in organic synthesis (Ribeiro, Passaroto, & Brenelli, 2001).

Safety and Hazards

Ethyl 2-amino-3-hydroxypropanoate should be stored under an inert gas (nitrogen or Argon) at 2-8°C . It is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation and skin irritation . Personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn when handling this compound .

properties

IUPAC Name

ethyl 2-amino-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCXXDSWWDWUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-hydroxypropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-3-hydroxypropanoate
Reactant of Route 2
Ethyl 2-amino-3-hydroxypropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-3-hydroxypropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-3-hydroxypropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-3-hydroxypropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-3-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.